molecular formula C14H11ClN2O2S2 B2697142 5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 862807-63-4

5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2697142
CAS RN: 862807-63-4
M. Wt: 338.82
InChI Key: DWTRETIUCYZFIM-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It is part of a novel class of M4 positive allosteric modulators .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2O2S2, with an average mass of 338.832 Da and a monoisotopic mass of 337.995056 Da .


Chemical Reactions Analysis

The compounds synthesized in a similar manner were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anti-Inflammatory Activities

The compound has been investigated for its anti-inflammatory properties. Pharmacological screening revealed that several derivatives of this compound exhibit good anti-inflammatory activities with reduced toxicity . These findings suggest potential applications in managing inflammatory conditions.

Antibacterial Potential

Certain benzothiazole derivatives, including compounds related to our target, have demonstrated antibacterial activity. Specifically, some derivatives of this compound were found to be active against Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin . This suggests a potential role in combating bacterial infections.

Antifungal Activity

While not directly studied for antifungal properties, related pyridazinone derivatives have shown antifungal activity . Given the structural similarities, further exploration of the compound’s antifungal potential could be worthwhile.

Anti-Tubercular Activity

Imidazole-containing compounds, similar in structure to our compound, have been evaluated for anti-tubercular activity. Although not specifically tested, it might be interesting to investigate whether our compound exhibits similar effects against Mycobacterium tuberculosis .

Other Biological Activities

Pyrazoline derivatives, which share some structural features with our compound, have been reported to possess various biological activities, including analgesic, antipyretic, and antirheumatic effects . Exploring these aspects further could reveal additional applications.

Potential Anticancer Properties

While not directly studied for anticancer effects, some substituted pyrazoline derivatives (related to our compound) have shown promise in previous research . Investigating its impact on cancer cells could be an intriguing avenue.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity . The discovery and development of a novel class of M4 positive allosteric modulators, culminating in the discovery of ML293, exhibited modest potency at the human M4 receptor .

properties

IUPAC Name

5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTRETIUCYZFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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